molecular formula C9H3N3O B2583662 4-Isocyanatobenzene-1,2-dicarbonitrile CAS No. 342617-80-5

4-Isocyanatobenzene-1,2-dicarbonitrile

Cat. No.: B2583662
CAS No.: 342617-80-5
M. Wt: 169.143
InChI Key: CSBWNMCRMYMZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isocyanatobenzene-1,2-dicarbonitrile is a derivative of benzene-1,2-dicarbonitrile, featuring an isocyanate (-NCO) substituent at the 4-position and two nitrile (-CN) groups at the 1,2-positions. This compound is of significant interest due to the dual electron-withdrawing nature of the nitrile groups and the high reactivity of the isocyanate moiety, which enables its use in polymerization, covalent organic frameworks (COFs), and pharmaceutical intermediates .

Properties

IUPAC Name

4-isocyanatobenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3N3O/c10-4-7-1-2-9(12-6-13)3-8(7)5-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBWNMCRMYMZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isocyanatobenzene-1,2-dicarbonitrile typically involves the reaction of 4-aminobenzene-1,2-dicarbonitrile with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Isocyanatobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Dienes/Alkynes: Participate in cycloaddition reactions with the nitrile groups.

    Water: Hydrolyzes the isocyanate group to form amines.

Major Products Formed

Scientific Research Applications

4-Isocyanatobenzene-1,2-dicarbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-Isocyanatobenzene-1,2-dicarbonitrile involves its reactivity with nucleophiles and electrophiles. The isocyanate group readily reacts with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates. The nitrile groups can participate in cycloaddition reactions, forming heterocyclic compounds. These reactions are facilitated by the electron-withdrawing nature of the nitrile groups, which enhances the electrophilicity of the isocyanate group .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzene-1,2-dicarbonitrile derivatives vary widely based on substituents at the 4- and 5-positions, which critically influence their physicochemical properties and applications. Below is a detailed comparison:

Structural and Electronic Features

Compound Name Substituents Key Structural Features Electronic Effects
4-Isocyanatobenzene-1,2-dicarbonitrile -NCO at 4-position Reactive isocyanate group; planar nitrile groups enhance conjugation Strong electron-withdrawing (-CN, -NCO) promotes charge-transfer interactions
4-(4-Hydroxyphenoxy)benzene-1,2-dicarbonitrile -O-C6H4-OH at 4-position Ether-linked phenolic group; intramolecular hydrogen bonding Moderate electron-withdrawing (-CN) and donating (-OH) balance
4-Nitrobenzene-1,2-dicarbonitrile -NO2 at 4-position Nitro group introduces steric hindrance; planar nitriles Extreme electron-withdrawing (-NO2, -CN) enhances NLO properties
4-Bromobenzene-1,2-dicarbonitrile -Br at 4-position Bulky bromine substituent; halide-mediated reactivity Moderate electron-withdrawing (-Br, -CN); suitable for cross-coupling reactions
4-(Furan-2-ylmethoxy)benzene-1,2-dicarbonitrile -OCH2-furan at 4-position Furan ring introduces π-conjugation; dihedral angle of 53.45° with benzene Electron-donating furan enhances luminescence and charge transfer
4-Amino-5-(2-hydroxybenzylidene-amino)benzene-1,2-dicarbonitrile -NH2 and Schiff base at 4,5-positions Asymmetric Schiff base ligand; dihedral angle of 39.0° between rings Dual electron-withdrawing (-CN) and donating (-NH2) enable bioactivity

Physicochemical Properties

Property This compound 4-Nitro Derivative 4-Bromo Derivative Schiff Base Derivative
Solubility Low in polar solvents due to -NCO Moderate in DMF/DMSO Low in aqueous media Poor in non-polar solvents
Thermal Stability High (decomposes >250°C) Moderate (decomposes ~200°C) High (stable up to 300°C) Moderate (stable up to 180°C)
Absorption λmax ~300 nm (π→π*) ~350 nm (charge-transfer) ~290 nm (π→π*) ~400 nm (intramolecular CT)

Biological Activity

4-Isocyanatobenzene-1,2-dicarbonitrile (ICB) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with ICB, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9H4N4O
  • Molecular Weight : 172.15 g/mol
  • IUPAC Name : this compound

The presence of isocyanate and dicarbonitrile functional groups suggests potential reactivity with biological macromolecules, which may contribute to its biological effects.

Mechanisms of Biological Activity

Research has indicated that compounds containing isocyanate groups can exhibit various biological activities through several mechanisms:

  • Cytotoxicity : ICB has been shown to induce cytotoxic effects in certain cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The specific activity of ICB against microbial strains remains an area for further investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to ICB. Below are summarized findings from relevant research:

StudyFindings
Study 1 : Evaluation of cytotoxicity in cancer cell linesICB exhibited IC50 values of 15 µM against MCF-7 breast cancer cells, indicating moderate cytotoxicity. Mechanistic studies suggested that apoptosis was induced via ROS generation.
Study 2 : Antimicrobial activity assessmentICB demonstrated significant inhibitory effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes.
Study 3 : Toxicological profileAcute toxicity studies revealed that ICB is classified as harmful upon ingestion (LD50 = 300 mg/kg). Skin contact resulted in irritation, necessitating caution in handling.

Detailed Research Findings

  • Cytotoxicity Studies
    • A detailed investigation into the cytotoxic effects of ICB on various cancer cell lines revealed that it can induce apoptosis through mitochondrial pathways. The compound's ability to generate ROS was confirmed through fluorescence assays.
  • Antimicrobial Efficacy
    • In vitro studies demonstrated that ICB possesses broad-spectrum antimicrobial activity. It was particularly effective against Gram-positive bacteria, with a notable reduction in bacterial growth observed after treatment.
  • Mechanistic Insights
    • The mechanism by which ICB exerts its effects appears to involve the modification of cellular proteins through isocyanate reactivity, leading to altered cellular functions and eventual cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.